Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-
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Overview
Description
Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-: is a chemical compound with the molecular formula C5H13NO2. It is also known by other names such as Trimethylamine, 1,1-dimethoxy- and Dimethoxy (dimethylamino)methane . This compound is primarily used as a methylating agent in various chemical reactions and has applications in the pharmaceutical and agricultural industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl- can be synthesized through the reaction of dimethylamine with formaldehyde in the presence of an acid catalyst. The reaction typically proceeds as follows:
(CH3)2NH+CH2O→(CH3)2NCH2OH→(CH3)2NCH(OCH3)2
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous reaction of dimethylamine and formaldehyde under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl- can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: The compound acts as a methylating agent in the presence of acids or bases.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of simpler amines.
Substitution: Methylated derivatives of acids, amines, thiols, and amino acids.
Scientific Research Applications
Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl- primarily involves its role as a methylating agent. It transfers methyl groups to various substrates, thereby modifying their chemical properties. The molecular targets and pathways involved depend on the specific substrates and reactions in which the compound participates .
Comparison with Similar Compounds
- Dimethylformamide dimethyl acetal (DMF-DMA)
- N-(Dimethoxymethyl)dimethylamine
- 1,1-Dimethoxytrimethylamine
Comparison: Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl- is unique in its ability to act as a versatile methylating agent. Compared to similar compounds, it offers higher reactivity and selectivity in methylation reactions, making it a preferred choice in various industrial and research applications .
Properties
CAS No. |
35120-40-2 |
---|---|
Molecular Formula |
C7H17NO2 |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-tert-butylperoxy-N,N-dimethylmethanamine |
InChI |
InChI=1S/C7H17NO2/c1-7(2,3)10-9-6-8(4)5/h6H2,1-5H3 |
InChI Key |
WMEKVVUBQYGKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOCN(C)C |
Origin of Product |
United States |
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